Methyl 5-amino-2,3,4-trifluorobenzoate
Description
Methyl 5-amino-2,3,4-trifluorobenzoate (C₈H₅F₃NO₂, MW 216.13 g/mol) is a fluorinated aromatic ester featuring an amino group at the 5-position and fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring. Fluorine atoms enhance thermal stability and lipophilicity, while the amino group enables participation in hydrogen bonding and further chemical modifications. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its functional groups serve as handles for derivatization .
Properties
IUPAC Name |
methyl 5-amino-2,3,4-trifluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-8(13)3-2-4(12)6(10)7(11)5(3)9/h2H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXJQRBWNWGYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,3,4-trifluorobenzoate typically involves the following steps:
Nitration: The starting material, 2,3,4-trifluorobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.
Esterification: The carboxylic acid group is esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,3,4-trifluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Methyl 5-amino-2,3,4-trifluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2,3,4-trifluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between methyl 5-amino-2,3,4-trifluorobenzoate and analogous compounds:
Key Research Findings
Physicochemical Properties
- Fluorine Effects: The trifluoro substitution in this compound enhances lipophilicity (logP ~2.1) compared to non-fluorinated analogs, improving membrane permeability. This contrasts with triflusulfuron methyl ester, where fluorine in the trifluoroethoxy group increases environmental persistence .
Biological Activity
Methyl 5-amino-2,3,4-trifluorobenzoate is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound has the molecular formula C8H6F3NO2. The synthesis typically involves the following steps:
- Nitration : Starting with 2,3,4-trifluorobenzoic acid, a nitro group is introduced at the 5-position.
- Reduction : The nitro group is reduced to form the amino group using reducing agents such as iron powder in hydrochloric acid.
- Esterification : The carboxylic acid group is esterified with methanol in the presence of a catalyst (e.g., sulfuric acid) to yield the methyl ester.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Modulation : The compound has been shown to act as an inhibitor or activator of specific enzymes, potentially disrupting metabolic processes.
- Receptor Interaction : Its structural features allow it to bind effectively to certain receptors, influencing cellular signaling pathways.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 Cells : Treatment resulted in a reduction of cell viability by approximately 26.86%, indicating its potential to induce apoptosis .
- In Vivo Studies : Animal models treated with this compound showed a significant decrease in tumor mass compared to controls, suggesting its efficacy in reducing tumor growth .
Other Biological Properties
This compound also exhibits:
- Antibacterial Activity : It has shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-amino-2,4,5-trifluorobenzoate | Amino group at position 3 | Different positioning alters reactivity |
| Methyl 4-amino-2,3,5-trifluorobenzoate | Amino group at position 4 | Affects binding affinity and specificity |
| Methyl 2-amino-3-fluorobenzoate | One fluorine atom | Less electronic influence than trifluorinated |
This table illustrates how variations in amino group positioning and fluorine substitution can significantly impact biological activity and reactivity.
Case Studies and Applications
Several case studies have documented the biological effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
